molecular formula C12H13ClF3NO2 B3327546 tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate CAS No. 352277-93-1

tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

Cat. No.: B3327546
CAS No.: 352277-93-1
M. Wt: 295.68 g/mol
InChI Key: YFIFRPLTZCRQKN-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate is an organic compound widely used in scientific research, particularly in the fields of chemistry and life sciences This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro-substituted phenyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The general reaction scheme is as follows:

4-chloro-3-(trifluoromethyl)aniline+tert-butyl chloroformatetert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate\text{4-chloro-3-(trifluoromethyl)aniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-chloro-3-(trifluoromethyl)aniline+tert-butyl chloroformate→tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of the original compound.

    Hydrolysis: 4-chloro-3-(trifluoromethyl)aniline and tert-butanol.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate is utilized in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)urea: Similar structure but with a urea group instead of a carbamate.

    tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)amine: Lacks the carbamate group, resulting in different reactivity and applications.

Uniqueness

tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate is unique due to its combination of a trifluoromethyl group, a chloro-substituted phenyl ring, and a carbamate functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIFRPLTZCRQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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